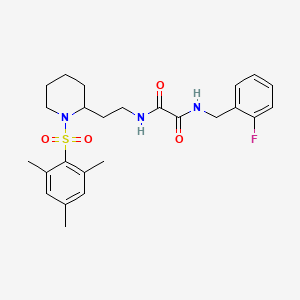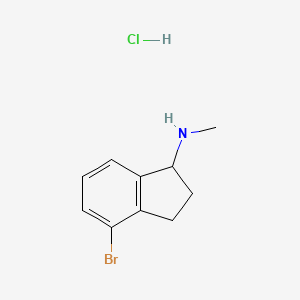![molecular formula C19H24ClN3O2S2 B2560966 6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329870-74-7](/img/structure/B2560966.png)
6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. It includes a pyridine ring, a thieno ring (a sulfur-containing heterocycle), an amide group, and a methylthio group .
Molecular Structure Analysis
The molecule contains several rings and functional groups that could influence its shape and reactivity. The pyridine and thieno rings are aromatic, which can contribute to the stability of the molecule. The amide group can participate in hydrogen bonding, which could be important for its interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the pyridine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research has explored structurally related molecules for their potential anti-inflammatory properties, such as the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, targeting novel molecules as potential anti-inflammatory agents (Moloney, 2001).
Synthesis of Novel Compounds
Studies have been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, highlighting the chemical versatility and potential applications of these compounds in biological contexts (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
There has been considerable interest in the antimicrobial potential of compounds within this chemical family. For instance, the synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown promising results against various strains of microorganisms (Kolisnyk et al., 2015).
Novel Synthetic Pathways
The research also focuses on developing novel synthetic pathways to create derivatives of this compound class, potentially leading to new therapeutics or chemical probes. This includes the synthesis of various pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives with assessed antimicrobial activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Photocatalytic Degradation Studies
Furthermore, studies on the TiO2 photocatalytic degradation of pyridine derivatives, including pyridine-3-carboxamide, have provided insights into environmental remediation applications, demonstrating the degradation pathways and kinetics of these compounds in water (Maillard-Dupuy et al., 1994).
Propiedades
IUPAC Name |
2-[(2-methylsulfanylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2.ClH/c1-11(2)22-9-8-12-15(10-22)26-19(16(12)17(20)23)21-18(24)13-6-4-5-7-14(13)25-3;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZVAQWOFPYOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2560886.png)
![[4-(Benzylsulfonyl)phenyl]acetic acid](/img/structure/B2560888.png)
![propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2560890.png)
![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)
![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2560893.png)



![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2560899.png)


